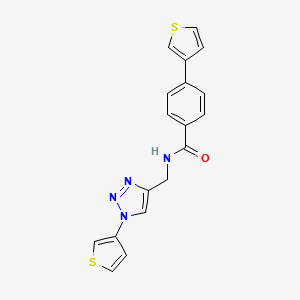
Ethyl 2-(3,4,5-trifluorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3,4,5-trifluorophenoxy)acetate is a chemical compound that is widely used in the field of scientific research. It is a colorless liquid with a molecular weight of 256.19 g/mol and a boiling point of 202°C. The compound is synthesized through a series of chemical reactions and is used in various research applications due to its unique properties.
Applications De Recherche Scientifique
Ethyl 2-(3,4,5-trifluorophenoxy)acetate is used in various scientific research applications, including pharmaceuticals, agrochemicals, and materials science. The compound is used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticancer agents. It is also used in the synthesis of agrochemicals such as herbicides and insecticides. In materials science, Ethyl 2-(3,4,5-trifluorophenoxy)acetate is used as a building block for the synthesis of various polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3,4,5-trifluorophenoxy)acetate is not well understood. However, studies have shown that the compound has a unique chemical structure that allows it to interact with various biological molecules. The compound is believed to act as a modulator of various biological pathways, including inflammation and cell signaling.
Biochemical and Physiological Effects
Ethyl 2-(3,4,5-trifluorophenoxy)acetate has been shown to have various biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. The compound has also been shown to have antitumor properties and can induce apoptosis in cancer cells. In addition, Ethyl 2-(3,4,5-trifluorophenoxy)acetate has been shown to have neuroprotective properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(3,4,5-trifluorophenoxy)acetate has several advantages and limitations for lab experiments. One of the main advantages is its unique chemical structure, which allows it to interact with various biological molecules. The compound is also relatively easy to synthesize and is commercially available. However, one of the limitations of Ethyl 2-(3,4,5-trifluorophenoxy)acetate is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of Ethyl 2-(3,4,5-trifluorophenoxy)acetate in scientific research. One area of future research is the development of new pharmaceuticals and agrochemicals based on the compound. Another area of future research is the use of Ethyl 2-(3,4,5-trifluorophenoxy)acetate in materials science, where it can be used as a building block for the synthesis of new materials with unique properties. Additionally, future research can focus on understanding the mechanism of action of Ethyl 2-(3,4,5-trifluorophenoxy)acetate and its potential use in the treatment of various diseases.
Méthodes De Synthèse
Ethyl 2-(3,4,5-trifluorophenoxy)acetate is synthesized through a series of chemical reactions. The first step involves the reaction of 3,4,5-trifluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain Ethyl 2-(3,4,5-trifluorophenoxy)acetate. The synthesis method is well-established and has been used in various research applications.
Propriétés
IUPAC Name |
ethyl 2-(3,4,5-trifluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)5-16-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXRWOPFQQJVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,4,5-trifluorophenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-(2,4-dichlorophenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2897370.png)

![1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2897373.png)




![3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2897383.png)
![4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2897385.png)
![(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride](/img/structure/B2897386.png)
![N-(4-butylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2897389.png)
![3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B2897390.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2897391.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897392.png)